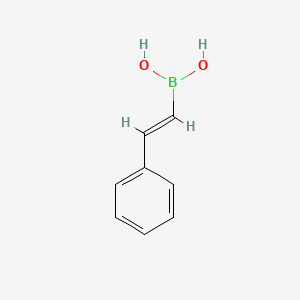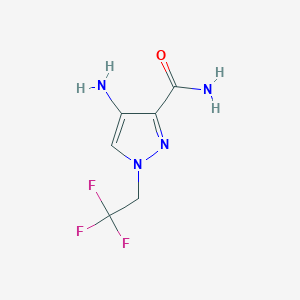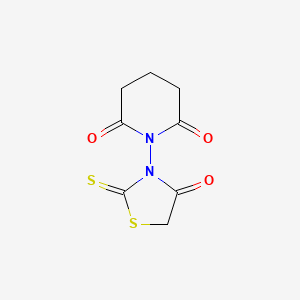![molecular formula C21H21FN6O2 B2502198 N~6~-(2,2-dimethoxyethyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946288-76-2](/img/structure/B2502198.png)
N~6~-(2,2-dimethoxyethyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N~6~-(2,2-dimethoxyethyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine" belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their pharmacological significance. These compounds have been studied for their potential as inhibitors of various kinases, which are enzymes that play a critical role in signaling pathways within cells. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the treatment of acetonitrile derivatives with reagents such as DMF-dimethylacetal, followed by hydrazine and then with different aldehydes or ketones to introduce various substituents at the 3 and 6 positions of the pyrimidine ring . The synthesis process can be optimized using microwave-assisted approaches, which can significantly reduce reaction times and improve yields . The synthesis of related compounds has been reported to achieve good yields, averaging around 59% .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a fused pyrazole and pyrimidine ring system. Substituents at the N~6~ and N~4~ positions can greatly influence the biological activity of these compounds. The structure of related compounds has been confirmed using various analytical techniques, including high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and X-ray crystallography . These techniques provide detailed information about the molecular framework and substitution pattern of the compound.
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo nucleophilic substitution reactions, as demonstrated by the selective synthesis of 4-substituted derivatives . The reactivity of the chloromethyl group in the 6-position allows for the introduction of different nucleophiles, such as methylamine, to produce various substituted pyrazolo[3,4-d]pyrimidines . These reactions are crucial for the diversification of the compound's structure and the optimization of its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their molecular structure. The presence of substituents such as the dimethoxyethyl and fluorophenyl groups can affect the compound's solubility, stability, and overall pharmacokinetic profile. The most promising compounds in this class have been profiled for their pharmacokinetic properties, which is essential for determining their potential as drug candidates . The optimization of these properties is a key step in the development of new therapeutic agents.
Applications De Recherche Scientifique
Hydrogen Bonding in Hydrated and Anhydrous Forms
Research on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines highlights the significance of hydrogen bonding in determining the crystalline structures of these compounds. These structures are categorized into stoichiometric hydrates and solvent-free forms, showcasing different dimensions of hydrogen-bonded sheets and frameworks. Such insights are crucial for understanding the molecular interactions and stability of these compounds in various environments (Trilleras et al., 2008).
Novel Isoxazolines and Isoxazoles Synthesis
The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored, revealing a method for creating new compounds with potential biological activities through [3+2] cycloaddition. This research contributes to the development of new chemical entities for further pharmacological evaluation (Rahmouni et al., 2014).
Antitumor Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives
A series of new 4-substituted amino-1H-pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antitumor activity, particularly against human breast adenocarcinoma (MCF-7) cell line. This research underscores the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment (Abdellatif et al., 2014).
Discovery of CK1 Inhibitors
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives have been identified as novel CK1 inhibitors, highlighting the role of these compounds in addressing diseases associated with aberrant activation of casein kinase 1 (CK1), such as cancer and central nervous system disorders. The discovery process involved virtual screening and hit-to-lead optimization, showcasing the potential of these compounds as therapeutic agents (Yang et al., 2012).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Propriétés
IUPAC Name |
6-N-(2,2-dimethoxyethyl)-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c1-29-18(30-2)13-23-21-26-19(25-15-10-8-14(22)9-11-15)17-12-24-28(20(17)27-21)16-6-4-3-5-7-16/h3-12,18H,13H2,1-2H3,(H2,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCUZXZNGMYMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)
![2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2502119.png)
![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)
![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)

![1H-Thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B2502126.png)





![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)
![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2502137.png)